molecular formula C8H5BrN2O2 B1343084 4-(Bromomethyl)-3-nitrobenzonitrile CAS No. 223512-70-7

4-(Bromomethyl)-3-nitrobenzonitrile

Cat. No. B1343084
M. Wt: 241.04 g/mol
InChI Key: HWKRYMGLNZFYCG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitrobenzonitrile is a nitroaromatic compound that has been studied for its potential as an antitumoral agent. The compound's stability and selectivity have been investigated through forced degradation studies, highlighting its sensitivity to acid and alkaline conditions .

Synthesis Analysis

The synthesis of related nitroaromatic compounds involves reactions with various agents. For instance, nitrodibromoacetonitrile (NDBA) has been used to react with alkenes, aromatic compounds, amines, and sulphides to form products derived from bromine or nitrocyanocarbene . Although 4-(Bromomethyl)-3-nitrobenzonitrile itself is not directly synthesized in the provided studies, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and electronic properties of compounds similar to 4-(Bromomethyl)-3-nitrobenzonitrile have been investigated using Density Functional Theory (DFT). For example, 4-Bromo-3-methylbenzonitrile has been studied for its electronic structure and vibrational properties, which were determined through both experimental and theoretical methods, including FTIR and FT-Raman spectroscopy . These techniques could be applied to 4-(Bromomethyl)-3-nitrobenzonitrile to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity and regiochemistry of reactions involving nitrobenzonitrile oxide, a compound structurally related to 4-(Bromomethyl)-3-nitrobenzonitrile, have been explored. The reaction with various dipolarophiles, such as acrylonitrile and allyl bromide, has been studied using activation energy calculations and DFT-based reactivity indexes . These findings provide a foundation for understanding the chemical behavior of 4-(Bromomethyl)-3-nitrobenzonitrile in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-3-nitrobenzonitrile can be inferred from studies on similar compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid provides insights into the compound's stability under various conditions, including hydrolysis and oxidation . Additionally, the spectroscopic investigations of 4-Bromo-3-methylbenzonitrile offer valuable information on the vibrational frequencies and molecular electrostatic potential, which are relevant to understanding the physical properties of 4-(Bromomethyl)-3-nitrobenzonitrile .

Scientific Research Applications

Thermophysical Studies

4-(Bromomethyl)-3-nitrobenzonitrile, as part of the nitrobenzonitriles family, has been studied for its thermophysical properties. A study by Jiménez et al. (2002) investigated the heat capacities and enthalpies of transitions of nitrobenzonitriles, including 4-nitrobenzonitrile, using differential scanning calorimetry. This research provides insights into the behavior of such compounds as a function of temperature, which is crucial for their applications in various scientific and industrial processes (Jiménez et al., 2002).

Hydrogenation Processes

Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst. The study demonstrated that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to various products and intermediates. This research contributes to understanding the chemical reactivity and potential applications of nitrobenzonitriles in synthetic chemistry (Koprivova & Červený, 2008).

Regiochemistry and Theoretical Studies

Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of isoxazoles derived from 4-nitrobenzonitrile oxide through 1,3-dipolar cycloaddition reactions. The study combined experimental and theoretical approaches, including density functional theory (DFT) and activation energy calculations, to understand the molecular interactions and transformations involved. Such studies are crucial for designing and synthesizing novel organic compounds with specific properties (Dorostkar-Ahmadi et al., 2011).

Spectroscopic Analysis

Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a closely related compound to 4-(Bromomethyl)-3-nitrobenzonitrile, using quantum chemical calculations. The study provided detailed insights into the molecular structure, including harmonic and anharmonic vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Sert et al., 2013).

Solubility and Pharmaceutical Applications

Wanxin et al. (2018) researched the solubility of 4-nitrobenzonitrile in various binary solvent mixtures. Understanding the solubility of such compounds is vital for their application in pharmaceuticals and other industries where precise solubility is crucial for process optimization and product formulation (Wanxin et al., 2018).

Safety And Hazards

Compounds containing bromine and nitro groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The potential applications and future directions for “4-(Bromomethyl)-3-nitrobenzonitrile” would depend on its physical and chemical properties, as well as the specific context in which it’s being used .

properties

IUPAC Name

4-(bromomethyl)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKRYMGLNZFYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619836
Record name 4-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-nitrobenzonitrile

CAS RN

223512-70-7
Record name 4-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-3-nitrobenzonitrile (30 g), N-bromosuccinimide (37 g) and azobisisobutyronitrile (3.1 g) in carbon tetrachloride (300 ml) was refluxed under heating for 8 hr. To the reaction mixture was added water (100 ml) and the mixture was extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (developing solvent; ethyl acetate:hexane=1:4) and recrystallized from ethyl acetate-hexane to give the title compound (23.7 g) as pale-yellow crystals, m.p.=85-89° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-3-nitro-benzonitrile (3.0 g, 18.5 mmol), N-bromosuccinimide (4.12 g), and benzoyl peroxide (0.224 g) in carbon tetrachloride was refluxed overnight. The reaction mixture was diluted with dichloromethane and washed with sodium bicarbonate solution and brine, dried, and concentrated. The residue was purified by silica gel chromatography in 10% ethyl acetate hexanes to give compound 65a (2.0 g, 45%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Qiu, H Jiang, Y Yu, J Gu, J Wang, H Zhao… - Organic & …, 2022 - pubs.rsc.org
Assessment of sphingosine-1-phosphate receptor 1 (S1PR1) expression could be a unique tool to determine the neuroinflammatory status for central nervous system (CNS) disorders. …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

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